N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The compound's structure integrates an indole moiety and a pyrimidine ring, which are known to enhance biological interactions.
This compound has been synthesized and studied in various research environments, particularly in the context of drug design and development. Recent studies have explored its synthesis, structure-activity relationships, and biological evaluations, contributing to the understanding of its potential therapeutic applications .
N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide can be classified as an indole derivative with a pyrimidine substituent. It falls under the category of small organic molecules that exhibit significant biological activity, particularly in the inhibition of inflammatory processes and cancer cell proliferation.
The synthesis of N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps of organic reactions. A general synthetic route includes:
The reaction conditions often require careful control of temperature and solvent systems to ensure high yields and purity. For instance, using ethylene glycol dimethyl ether as a solvent allows for efficient reactions at elevated temperatures .
The molecular structure of N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide features:
The molecular formula is , with a molecular weight of approximately 319.4 g/mol. The compound's structural representation can be described using various chemical notation systems such as InChI and SMILES, facilitating computational studies and database searches .
N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide can participate in several chemical reactions:
The choice of reagents such as tert-butyl hydroperoxide for oxidation or palladium catalysts for reduction plays a crucial role in determining the reaction pathways and product distributions.
N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide exhibits its biological effects through mechanisms that may involve:
Studies have shown that derivatives of this compound can significantly inhibit inflammatory markers such as interleukin-6 and interleukin-8 in cell-based assays, indicating its potential as an anti-inflammatory agent .
N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide typically appears as a solid at room temperature, with solubility varying depending on the solvent used.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.4 g/mol |
| Melting Point | Not specified |
| Solubility | Varies by solvent |
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications .
N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide has several scientific applications:
The strategic fusion of indole, benzamide, and pyrimidine scaffolds in N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide creates a multifunctional pharmacophore engineered for enhanced target engagement and pharmacokinetic properties. Indole contributes critical hydrophobic and π-π stacking capabilities essential for penetrating biological membranes and interacting with hydrophobic enzyme pockets, a feature validated across diverse anticancer and antimicrobial agents [5] [8]. The benzamide linker serves as a hydrogen-bonding anchor, enabling dual interactions: its carbonyl group acts as a hydrogen-bond acceptor, while the secondary amide NH functions as a donor. This moiety bridges the indole and pyrimidine units, conferring structural rigidity that minimizes conformational entropy loss upon target binding [1] [4]. The pyrimidine ring introduces kinase-targeting proficiency, leveraging its nitrogen atoms to form pivotal hydrogen bonds with kinase hinge regions—a mechanism observed in FDA-approved inhibitors like gefitinib and osimertinib [2] [7].
Table 1: Pharmacophoric Contributions of Hybrid Components
| Scaffold | Key Pharmacophoric Properties | Role in Target Engagement |
|---|---|---|
| Indole | Hydrophobic domain, π-electron system, hydrogen-bond donor (N-H) | Membrane permeability, hydrophobic pocket binding, van der Waals contacts |
| Benzamide | Amide carbonyl (H-bond acceptor), amide N-H (H-bond donor), aromatic plane | Structural rigidity, protein backbone hydrogen bonding |
| Pyrimidine | Nitrogen atoms at 1- and 3-positions, electron-deficient ring | Kinase hinge region binding, ATP-competitive inhibition |
Molecular modeling reveals synergistic effects: Quantum mechanical calculations demonstrate charge delocalization across the hybrid scaffold, enhancing electrostatic complementarity with polarized kinase domains. This triad architecture enables simultaneous engagement with multiple subsites within therapeutic targets—notably protein kinases, epigenetic regulators, and tubulin polymerization interfaces—validating its design rationale through in silico and crystallographic studies [7] [8].
The evolution of indole-based kinase inhibitors represents a paradigm shift in targeted cancer therapy, beginning with natural product derivatives and advancing to rationally designed hybrids. Early milestones included the isolation of indole alkaloids (e.g., vincristine) with microtubule-targeting activity, though lacking kinase specificity [6]. The discovery of staurosporine’s indolocarbazole core in the 1990s revealed foundational kinase inhibition mechanisms, prompting synthetic efforts to reduce off-target effects [2]. Sunitinib—a 5-substituted indole derivative targeting vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT—validated indole as a privileged scaffold in kinase inhibition, achieving FDA approval in 2006 for renal cell carcinoma and gastrointestinal stromal tumors [2] [8].
Table 2: Evolution of Indole-Containing Kinase Inhibitors
| Generation | Representative Agents | Key Kinase Targets | Therapeutic Applications |
|---|---|---|---|
| First (Natural Derivatives) | Vincristine, Staurosporine | Microtubules, PKC | Leukemia, preclinical tool |
| Second (Monofunctional Indoles) | Sunitinib, Cediranib | VEGFR, PDGFR, KIT | RCC, GIST |
| Third (Rational Hybrids) | N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide (designed) | CDK5, GSK-3β, CK1 | Alzheimer disease, oncology (preclinical) |
Combinatorial chemistry advances (2010–present) enabled systematic indole diversification, yielding dual EGFR/HDAC inhibitors such as compound 15 (IC50 = 6.91 nM against EGFR L858R/T790M), where indole-piperidine-pyrimidine architectures demonstrated synergistic cytotoxicity against resistant cancers [2]. Patent analyses reveal escalating focus on indole-pyrimidine conjugates for neurodegenerative disorders, exemplified by WO2013149976A1 claiming tau aggregation inhibition via cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK-3β) modulation [7]. Contemporary design prioritizes polypharmacology, leveraging the indole’s adaptability to target kinase signaling cascades implicated in oncology, neurodegeneration, and metabolic diseases—validating N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide as a next-generation therapeutic candidate [2] [7].
Positional isomerism of the indole nitrogen profoundly influences ligand-receptor binding kinetics, metabolic stability, and selectivity profiles. The 4-substituted indole regioisomer in N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide exhibits distinct advantages over 2-, 3-, 5-, and 6-substituted analogs. Comparative molecular docking against αvβ3 integrin demonstrates that 4-substitution optimally positions the benzamide-pyrimidine pharmacophore for salt-bridge formation with Asp218 (αv subunit), achieving 0.5 nM IC50—a 10-fold enhancement over 5-substituted counterparts [3] [9].
Table 3: Bioactivity Comparison of Indole Regioisomers
| Substitution Position | Representative Structure | αvβ3 IC50 (nM) | Kinase Selectivity Index (vs. EGFR) |
|---|---|---|---|
| 1H-Indol-2-yl | N-(1H-indol-2-ylmethyl)benzamide derivatives | >100 | 1.2 |
| 1H-Indol-3-yl | Tryptophan-based analogs | 25.4 | 5.8 |
| 1H-Indol-4-yl | N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide | 0.5 | >100 |
| 1H-Indol-5-yl | 3-[5-[2-(Tetrahydro[1,8]naphthyridinyl)ethoxy]indoles | 5.3 | 28.7 |
| 1H-Indol-6-yl | Marine alkaloid derivatives | 78.9 | 3.4 |
Steric and electronic factors underpin this superiority: Quantum mechanical calculations confirm reduced steric hindrance at the indole C-4 position versus C-3 or C-2, facilitating deeper penetration into hydrophobic binding clefts [9]. Additionally, 4-substitution preserves the indole N–H for critical hydrogen bonding with Thr179 in CDK5, a interaction compromised in 1-substituted indoles due to N-alkylation. Metabolic studies reveal enhanced microsomal stability for 4-isomers, attributed to reduced cytochrome P450 3A4 affinity compared to 5- or 6-substituted congeners [3] [7]. Computational models of tau protein interactions demonstrate that 4-substituted indoles exhibit superior steric complementarity with the aggregation-prone PHF6* motif, rationalizing their selection for neurodegenerative applications [7]. This positional specificity underscores the scaffold’s versatility: while 3-substituted indoles dominate monoaminergic receptor ligands, and 2-substituted variants favor antimicrobial activity, the 4-regioisomer emerges as the optimal choice for kinase-centric pathologies [5] [8].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1